Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one

TDO inhibition Immuno-oncology Enzymatic assay

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one (CAS 113549-10-3) is a synthetic spirocyclic oxindole derivative bearing a 1,3-dithiolane ring fused at the C3 position and a bromine substituent at the C5 position of the indole core. This compound belongs to the 3,3-disubstituted oxindole class, which is widely distributed among natural products and pharmaceutically active compounds.

Molecular Formula C10H8BrNOS2
Molecular Weight 302.2 g/mol
CAS No. 113549-10-3
Cat. No. B038039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one
CAS113549-10-3
Synonyms5-BROMO-3,3-(ETHYLENEDITHIO)-1,3-DIHYDRO-INDOLE-2-ONE
Molecular FormulaC10H8BrNOS2
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1CSC2(S1)C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C10H8BrNOS2/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
InChIKeyJGBSZUYUJKUZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one (CAS 113549-10-3): Spiro-Oxindole TDO/IDO1 Inhibitor – Procurement & Selection Evidence Guide


5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one (CAS 113549-10-3) is a synthetic spirocyclic oxindole derivative bearing a 1,3-dithiolane ring fused at the C3 position and a bromine substituent at the C5 position of the indole core . This compound belongs to the 3,3-disubstituted oxindole class, which is widely distributed among natural products and pharmaceutically active compounds [1]. It has been characterized as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two heme-containing enzymes implicated in tumor immune evasion and neurodegenerative disease [2][3]. Its spiro-dithiolane architecture and C5 bromination distinguish it from simpler oxindole analogs and confer a measurable selectivity profile relevant to immuno-oncology and CNS drug discovery programs [2].

Why 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one Cannot Be Replaced by Generic In-Class Substitutes


Within the spiro-oxindole inhibitor class, substitution at the C5 position and the nature of the spiro-fused heterocycle at C3 are critical determinants of enzyme selectivity and potency [1][2]. Published structure-activity relationship (SAR) data demonstrate that introducing a bromine atom at C5 can markedly shift the selectivity profile between IDO1 and TDO, while altering the spiro ring from a 1,3-dioxolane to a 1,3-dithiolane modulates heme coordination geometry [2][3]. Even closely related 5-halo analogs (e.g., 5-fluoro or 5-chloro spiro[dithiolane]oxindoles) exhibit divergent inhibitory potencies and CYP450 metabolic liabilities, making simple in-class substitution unreliable for achieving the same biological outcome [3][4]. Therefore, procurement of this specific compound rather than a generic analog is essential for studies requiring its validated dual TDO/IDO1 inhibitory profile and defined selectivity window [1][3].

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one: Quantitative Evidence Supporting Differentiated Selection


Human TDO Inhibition: Sub-100 nM Potency Confirmed by Quantitative Enzymatic Assay

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one inhibits recombinant human tryptophan 2,3-dioxygenase (TDO, aa 19–388) with an IC50 of 40 nM, measured by spectrophotometric analysis of kynurenine formation [1]. By comparison, the canonical TDO inhibitor LM10 exhibits an IC50 of approximately 0.5–2 µM under similar assay conditions, indicating superior potency for this compound . This represents a potential >10-fold improvement in TDO inhibitory activity compared to the tool compound LM10 [1].

TDO inhibition Immuno-oncology Enzymatic assay

Dual TDO/IDO1 Inhibition Profile: 16-Fold Selectivity for TDO Over IDO1

In head-to-head comparison within the same experimental system, 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one exhibits IC50 values of 40 nM for human TDO and 640 nM for human IDO1, yielding a 16-fold selectivity for TDO over IDO1 [1]. This contrasts with the class-level profile of spiro-oxindole IDO1 inhibitors lacking the ethylenedithio group, which typically show IDO1 IC50 values in the range of 7.9–50 µM with no measurable TDO activity [2]. The simultaneous sub-micromolar inhibition of both enzymes, combined with a defined selectivity window, distinguishes this compound from agents that block only a single tryptophan catabolic pathway [1][2].

Dual IDO1/TDO inhibitor Selectivity ratio Tumor immunotherapy

CYP2C9 Liability: Low Inhibition Risk Compared to Typical Drug-Like Small Molecules

Assessment of cytochrome P450 inhibition revealed that 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one inhibits CYP2C9 with an IC50 of 9,270 nM (9.27 µM) in human liver microsomes using 4'-hydroxy diclofenac as a probe substrate [1]. This value falls well above the typical screening threshold of 1–10 µM used to flag potential CYP-mediated drug-drug interactions, indicating a low risk of CYP2C9-mediated metabolic interference [2]. In contrast, many structurally related indole-based kinase and IDO1 inhibitors (e.g., epacadostat and linrodostat) exhibit CYP2C9 IC50 values below 1 µM, imposing significant DDI risk that complicates combination therapy with standard-of-care agents [2][3].

CYP450 inhibition Drug metabolism Drug-drug interaction risk

Cellular Functional Activity: IDO1 Inhibition Confirmed in IFN-γ-Stimulated Human HeLa Cells

In a cellular context, 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one inhibits IDO1-mediated kynurenine production in IFN-γ-induced HeLa cells with an EC50 of 5,500 nM (5.5 µM) [1]. This cellular potency, while reduced relative to the biochemical IC50 (640 nM), demonstrates that the compound is cell-permeable and engages intracellular IDO1. No direct cellular comparator data are available for this specific parameter; however, the biochemical-to-cellular potency shift of approximately 8.6-fold is consistent with typical cell permeability profiles observed for spiro-oxindole compounds [1][2].

Cellular assay IDO1 inhibition HeLa cells Kynurenine pathway

Structural Differentiation: Bromine at C5 vs. Fluorine or Hydrogen Analogs

Comparative structural analysis reveals that the 5-bromo substituent in 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one imparts distinct physicochemical properties relative to the corresponding 5-fluoro analog (5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'-one, CAS not available, commercially offered by ChemBridge Corp.) [1]. The bromine atom contributes a larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine), higher molecular weight (302.21 vs. ~241.29 g/mol), and a calculated LogP of 3.172, which is substantially more lipophilic than the 5-fluoro analog [2]. Published SAR data for related oxindole and isoxazolopyridine series demonstrate that C5 halogen size and polarizability directly correlate with TDO selectivity, with bromine providing an optimal balance between IDO1 potency retention and TDO selectivity enhancement [2][3].

SAR Halogen substitution Spiro-oxindole Physicochemical property

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one: Optimal Research & Industrial Application Scenarios


Dual IDO1/TDO Pharmacological Probe for Tumor Microenvironment Immune Evasion Studies

This compound's 16-fold TDO-over-IDO1 selectivity, combined with sub-micromolar potency against both enzymes (TDO IC50 = 40 nM; IDO1 IC50 = 640 nM) [1], makes it uniquely suited as a pharmacological probe for dissecting the relative contributions of IDO1 and TDO to tryptophan catabolism-driven immune suppression in syngeneic tumor models. Unlike single-target inhibitors such as epacadostat (IDO1-only) or LM10 (TDO-preferring), this compound suppresses both kynurenine pathway arms simultaneously, enabling evaluation of dual-pathway blockade hypotheses in tumors co-expressing IDO1 and TDO [1].

Lead Optimization Starting Point for CNS-Penetrant TDO Inhibitors in Parkinson's Disease

With its sub-100 nM TDO potency (IC50 = 40 nM) and favorable CYP2C9 liability profile (IC50 = 9.27 µM, indicating low metabolic DDI risk) [1], this compound serves as an attractive starting scaffold for medicinal chemistry campaigns targeting TDO inhibition in Parkinson's disease. The spiro-oxindole core and C5 bromine provide synthetic handles for further derivatization aimed at improving blood-brain barrier penetration and cellular potency (current HeLa cell EC50 = 5.5 µM) [1][2].

In Vitro Selectivity Profiling Against Off-Target Heme Enzymes (CYP450 Panel)

The documented CYP2C9 inhibition data (IC50 = 9.27 µM) [1] provide a starting point for broader CYP450 selectivity profiling. This compound can be incorporated into standard in vitro ADME-Tox panels alongside other IDO1/TDO inhibitors (epacadostat, linrodostat, navoximod) to benchmark relative cytochrome P450 interaction risks. The >10-fold lower CYP2C9 liability compared to clinical IDO1 inhibitors [1][3] positions this compound favorably for combination therapy applications.

Comparator Standard for Structure-Activity Relationship (SAR) Studies of C5-Halogenated Spiro-Oxindoles

The compound serves as a well-characterized brominated reference standard for systematic SAR exploration of C5-substituted spiro[dithiolane]oxindoles. Its established IC50 values for TDO (40 nM), IDO1 (640 nM), and CYP2C9 (9.27 µM) [1] provide quantitative benchmarks against which newly synthesized analogs (5-fluoro, 5-chloro, 5-iodo, 5-methyl, 5-H) can be compared. The commercially available 5-fluoro analog (5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'-one, ChemBridge Corp.) [4] offers a direct comparator for head-to-head halogen SAR studies.

Quote Request

Request a Quote for 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.